molecular formula C14H17Cl2N3O2S B10959690 N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,3,4-trimethylbenzenesulfonamide

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,3,4-trimethylbenzenesulfonamide

Cat. No.: B10959690
M. Wt: 362.3 g/mol
InChI Key: APEVVISFGMVOIG-UHFFFAOYSA-N
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Description

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,3,4-trimethylbenzenesulfonamide is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, linked to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,3,4-trimethylbenzenesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination to introduce the chlorine atoms at the 4 and 5 positions.

    Methylation: The methyl group is introduced at the 1 position of the pyrazole ring using methyl iodide in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated pyrazole with 3,4-trimethylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the chlorination and methylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,3,4-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The chlorine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,3,4-trimethylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,3,4-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrazole ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,3,4-trimethylbenzenesulfonamide is unique due to the presence of the dichloropyrazole moiety, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more selective in its biological activity compared to similar compounds.

Properties

Molecular Formula

C14H17Cl2N3O2S

Molecular Weight

362.3 g/mol

IUPAC Name

N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-N,3,4-trimethylbenzenesulfonamide

InChI

InChI=1S/C14H17Cl2N3O2S/c1-9-5-6-11(7-10(9)2)22(20,21)18(3)8-12-13(15)14(16)19(4)17-12/h5-7H,8H2,1-4H3

InChI Key

APEVVISFGMVOIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=NN(C(=C2Cl)Cl)C)C

Origin of Product

United States

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